1-(4-fluoro-1,3-benzothiazol-2-yl)-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide
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Overview
Description
1-(4-fluoro-1,3-benzothiazol-2-yl)-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluoro-1,3-benzothiazol-2-yl)-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and oxazole intermediates, followed by their coupling with azetidine and carboxamide groups under specific reaction conditions. Common reagents used in these steps include fluorinating agents, coupling reagents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluoro-1,3-benzothiazol-2-yl)-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-1,3-benzothiazol-2-yl)-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chloro-1,3-benzothiazol-2-yl)-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide
- 1-(4-bromo-1,3-benzothiazol-2-yl)-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide
- 1-(4-methyl-1,3-benzothiazol-2-yl)-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide
Uniqueness
1-(4-fluoro-1,3-benzothiazol-2-yl)-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as reactivity, stability, and biological activity. The combination of benzothiazole and oxazole rings also contributes to its distinct characteristics compared to similar compounds.
Properties
IUPAC Name |
1-(4-fluoro-1,3-benzothiazol-2-yl)-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O2S/c15-9-2-1-3-10-12(9)17-14(22-10)19-6-8(7-19)13(20)16-11-4-5-21-18-11/h1-5,8H,6-7H2,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJFDZYUAOZIDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)F)C(=O)NC4=NOC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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